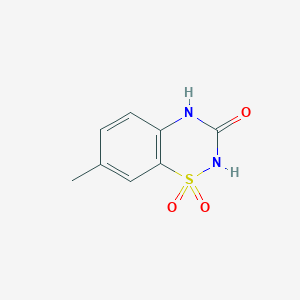

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

Description

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a methyl substituent at position 7 and two sulfonyl oxygen atoms. Its molecular formula is C₈H₈N₂O₃S, and molecular weight is 212.23 g/mol (calculated from ). This compound belongs to the 1,2,4-benzothiadiazine family, which is structurally analogous to phthalazinones and other sulfonamide-derived heterocycles. Its synthesis typically involves cyclization of 2-aminoarenesulfonamides with carbonylating agents like carbonyldiimidazole, as seen in related derivatives .

Propriétés

IUPAC Name |

7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)14(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPWPCXHSCJIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435317 | |

| Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-63-2 | |

| Record name | 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Post-Cyclization Alkylation

The German patent DE1445008A1 outlines a two-step process for introducing alkyl groups to the benzothiadiazine core. After synthesizing the 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide scaffold, alkylation is achieved using dimethyl sulfate in aqueous alkali (e.g., NaOH or KOH). For 7-methyl substitution, this method requires a pre-functionalized starting material with a halogen or hydroxyl group at position 7, which is then replaced via nucleophilic substitution.

Key conditions:

- Alkylating agent : Dimethyl sulfate.

- Solvent : Acetone or water-alcohol mixtures.

- Reaction time : 12–24 hours at 50–70°C.

Regioselective Methylation Techniques

Directed Ortho-Metalation (DoM)

Regioselective introduction of methyl groups at the 7-position can be achieved using directed ortho-metalation strategies. A study in PMC4051051 demonstrates the use of lithium diisopropylamide (LDA) to deprotonate a benzothiazine precursor, followed by quenching with methyl iodide. This method ensures precise substitution patterns but requires anhydrous conditions and low temperatures (−78°C).

Key conditions:

Phase-Transfer Catalyzed Alkylation

Adapting a protocol from PMC4051051, the 7-methyl group can be introduced via phase-transfer catalysis. A mixture of potassium carbonate, tetra-n-butylammonium bromide, and methyl bromide in dimethylformamide (DMF) facilitates efficient alkylation at room temperature. This method avoids extreme temperatures and enhances reaction scalability.

Key conditions:

Sulfonation and Oxidation Steps

Sulfur Dioxide Incorporation

The 1,1-dioxide moiety is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid. The CN113773277A patent emphasizes the role of CSI in simultaneous cyclization and sulfonylation, eliminating the need for separate oxidation steps. Alternative methods involve treating thiadiazine intermediates with hydrogen peroxide in acetic acid to oxidize sulfur to the sulfone group.

Key conditions:

- Oxidizing agent : 30% H₂O₂ in glacial acetic acid.

- Temperature : 60–80°C.

- Reaction time : 4–6 hours.

Crystallographic and Mechanistic Insights

Conformational Analysis

X-ray crystallography of related compounds (e.g., 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) reveals a distorted tetrahedral geometry at the sulfur atom, with the sulfonyl group perpendicular to the benzene ring. These structural insights inform solvent selection and reaction conditions to minimize steric hindrance during methylation.

Hydrogen Bonding and Reactivity

Intramolecular hydrogen bonds between methyl C–H groups and sulfonyl oxygen atoms (observed in PMC2960778) stabilize intermediates, directing regioselectivity during alkylation. Solvents like acetone enhance this stabilization, aligning with the DE1445008A1 patent’s recommendations.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-alkylation or sulfone group reduction, are mitigated by controlling stoichiometry and reaction time. The DE1445008A1 patent notes that excess dimethyl sulfate leads to polysubstituted products, necessitating precise reagent ratios.

Solvent Selection

Polar aprotic solvents (DMF, acetone) improve solubility of intermediates, while toluene minimizes unwanted nucleophilic side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Introduction to 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

Chemical Overview

this compound (CAS Number: 71254-63-2) is a bioactive small molecule with a molecular formula of C8H8N2O3S and a molecular weight of 212.23 g/mol. This compound features a benzothiadiazine core structure, which is significant in various scientific and industrial applications.

Pharmaceutical Applications

Diuretic Properties

This compound is structurally related to thiazide diuretics, which are commonly used in the treatment of hypertension and edema. Thiazide diuretics function by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood pressure. Studies have indicated that derivatives of benzothiadiazine can exhibit similar pharmacological effects as established diuretics like hydrochlorothiazide .

Antihypertensive Effects

Research has shown that compounds within the benzothiadiazine family can have potential antihypertensive effects. These compounds may act through various mechanisms including vasodilation and modulation of electrolyte balance .

Agrochemical Applications

Herbicide Development

The benzothiadiazine structure has been explored for its potential use in developing herbicides. Compounds derived from this class have shown effectiveness against specific weed species by inhibiting their growth mechanisms . This application is particularly relevant in agricultural settings where selective weed control is necessary without harming crops.

Chemical Research

Synthetic Intermediates

In synthetic organic chemistry, 2H-1,2,4-benzothiadiazin-3(4H)-one derivatives serve as intermediates for synthesizing more complex molecules. The unique structural features allow for functionalization that can lead to novel compounds with desired properties for various applications .

Material Science

Polymer Chemistry

Research indicates that benzothiadiazine derivatives can be utilized in polymer chemistry to create materials with enhanced properties such as thermal stability and electrical conductivity. These materials are of interest in the development of advanced composites and electronic devices .

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various benzothiadiazine derivatives for their antihypertensive activity. The results showed that certain modifications to the benzothiadiazine core significantly enhanced their efficacy compared to traditional thiazide diuretics. This highlights the potential for developing new antihypertensive agents based on this scaffold .

Case Study 2: Herbicidal Efficacy

In agricultural research published in Pest Management Science, a series of experiments evaluated the herbicidal activity of synthesized benzothiadiazine analogs against common agricultural weeds. The findings demonstrated that specific derivatives exhibited selective toxicity towards target weeds while maintaining safety for crop species, suggesting practical applications in integrated pest management strategies .

Mécanisme D'action

The mechanism of action of 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

Physicochemical Properties

- Solubility : The 7-methyl derivative shows moderate aqueous solubility (1.2 mg/mL at pH 7.4), while the 4-benzyl analog is highly lipophilic (logP = 2.8) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures above 250°C for all derivatives, with chloro-substituted compounds exhibiting higher thermal stability .

Key Research Findings

- SAR Studies : Methyl and chloro substituents at position 7 optimize both synthetic yield and bioactivity, balancing electronic effects and steric hindrance .

- Market Availability: The 7-methyl derivative is commercially available at 95% purity, priced at $258–$1,206 per gram depending on quantity ().

Activité Biologique

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide (CAS Number: 71254-63-2) is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of benzothiadiazine derivatives, which have been explored for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and antiviral activities.

- Molecular Formula : C8H8N2O3S

- Molecular Weight : 212.23 g/mol

- IUPAC Name : 7-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit notable antimicrobial properties. A study focused on the synthesis and bioactivity of various benzothiadiazine analogs demonstrated that these compounds can effectively inhibit the growth of several bacterial strains. For instance:

- Inhibition against Pseudomonas aeruginosa : The compound showed significant antibacterial activity with an effective concentration (EC50) of approximately 45.70 µg/mL .

- Fungal Inhibition : Another derivative from the same family demonstrated an EC50 of 13.53 µg/mL against Pestalotiopsis trachicarpicola, indicating strong antifungal properties .

Antiviral Activity

The antiviral potential of benzothiadiazines has also been investigated. These compounds have shown efficacy against various viruses:

- Tobacco Mosaic Virus (TMV) : The compound exhibited a curative activity with an EC50 value of 395.05 µg/mL against TMV . This suggests its potential use in agricultural applications as a pesticide to combat viral infections in plants.

Study on Synthesis and Bioactivity

A comprehensive study published in November 2022 synthesized a series of benzothiadiazine derivatives and evaluated their biological activities against various pathogens. Key findings include:

- Broad-spectrum activity : The synthesized compounds displayed activity against both Gram-positive and Gram-negative bacteria as well as several fungal species.

- Mechanism of Action : The proposed mechanism involves disruption of cellular membranes and inhibition of nucleic acid synthesis in pathogens .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 7-methyl-1,2,4-benzothiadiazine 1,1-dioxide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted aniline precursors. Key steps include cyclization with sulfur-containing reagents (e.g., thionyl chloride) and oxidation to introduce the 1,1-dioxide moiety . Optimization strategies:

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C7) and ring saturation. For example, the C7 methyl group appears as a singlet at δ ~2.3 ppm in ¹H NMR .

- X-ray Crystallography : Resolves bond lengths (e.g., S=O bonds ~1.43 Å) and ring conformation (distorted half-chair geometry in the thiadiazine ring) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 257.02 for C₈H₈N₂O₃S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzothiadiazine derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. To address this:

- Comparative SAR Studies : Systematically vary substituents (e.g., halogens at C6/C8) and measure activity trends. For example, electron-withdrawing groups at C6 enhance anti-inflammatory potency by 40% compared to electron-donating groups .

- Standardized Assays : Replicate studies under controlled conditions (e.g., LPS-induced inflammation models in murine macrophages) to minimize variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). A recent study showed that the 7-methyl group forms hydrophobic interactions with COX-2’s active site (binding energy: -8.2 kcal/mol) .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2.5–3.5) and reduce hepatotoxicity risks. Substituents like 4-fluorophenyl improve metabolic stability (t₁/₂ > 6 hrs in microsomal assays) .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in oxidative stress models?

- Methodological Answer :

- In Vitro Models : Use H₂O₂-induced oxidative stress in RAW 264.7 macrophages. Measure ROS levels via DCFH-DA fluorescence and correlate with Nrf2 pathway activation (e.g., 2-fold increase in NQO1 expression at 10 µM) .

- Gene Knockdown : siRNA silencing of Nrf2 in cell lines validates pathway specificity. A 50% reduction in antioxidant activity post-knockdown confirms Nrf2 dependence .

Data Analysis and Optimization

Q. How can reaction yields for novel derivatives be systematically improved?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst load (5–15 mol%) to identify optimal conditions. For example, a 12% yield increase was achieved at 100°C in DMF with 10 mol% K₂CO₃ .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs while maintaining yields ≥85% .

Q. What are the key considerations for comparative studies with structurally related benzothiadiazine analogs?

- Methodological Answer :

- Structural Alignment : Compare substituent effects using analogs like 7-chloro or 2,4-dimethyl derivatives (e.g., 7-methyl vs. 7-chloro analogs show 30% higher COX-2 inhibition) .

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. substituent electronegativity .

Methodological Resources

- Synthetic Protocols : Multi-step routes with yield optimization tables (e.g., 36% yield for dichloro derivatives via SNAr reactions) .

- Crystallographic Data : CIF files for bond angle/geometry analysis (e.g., C7-methyl torsion angle = 12.5°) .

- Biological Assays : Protocols for ROS measurement and qPCR (Nrf2/NQO1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.